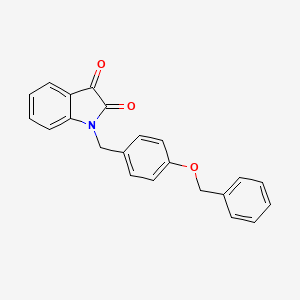

1-(4-(Benzyloxy)benzyl)indoline-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

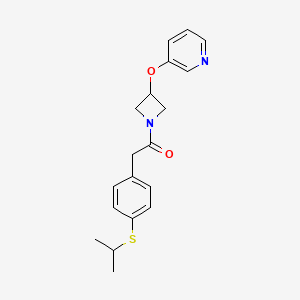

“1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” is a derivative of indolin-2-one . Indolin-2-one, also known as Isatin or 1H-indole-2,3-dione, is a heterocyclic compound of significant importance in medicinal chemistry . It is a synthetically versatile molecule and a precursor for a large number of pharmacologically active compounds .

Synthesis Analysis

The synthesis of indolin-2-one derivatives, including “this compound”, involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring that makes dihedral angles with the indoline residue and the terminal phenyl group . In the crystal, molecules are linked by C-H⋯N hydrogen bonds into tapes parallel to the b axis .Physical and Chemical Properties Analysis

The compound “this compound” appears as a yellow solid. It has a melting point of 224–225 °C . The IR (KBr, cm −1) values are: 3007 (CH, arene); 2812 (CH, CH 2); 1719 (C=O); 1597, 1477 (C=C) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Novel Synthesis Techniques : Recent studies have developed novel synthesis techniques for indole and indoline derivatives, highlighting their significance in organic chemistry. For example, the benzylation of 4,7-dimethoxy-1H-indole followed by oxidative demethylation has been optimized to achieve high yield production of 1-benzyl-1H-indole-4,7-dione. Such methodologies offer broad perspectives for obtaining alkylated indole and indazole derivatives, showcasing their versatility in chemical synthesis (Marminon et al., 2007).

- Polymerization Applications : The compound's derivatives have been explored for their applications in polymerization. For instance, organo-catalyzed ring-opening polymerization of derivatives has been investigated, resulting in polymers with significant molar mass and narrow polydispersity, underlining their potential in materials science (Thillaye du Boullay et al., 2010).

Biological and Pharmacological Applications

- Antibacterial and Antifungal Properties : Synthesis of hydroxy propyloximino-1-benzoyl-indole-2-one derivatives has been explored, with some compounds demonstrating potent bactericidal activity. This signifies the potential of indole derivatives in developing new antimicrobial agents (Lal et al., 2010).

- Anticancer Properties : Research has also delved into the synthesis of (dihydro)pyranonaphthoquinones and their epoxy analogs, exploring their cytotoxic effects against different cancer cell lines. Such studies highlight the potential use of indole derivatives in cancer therapy (Dang Thi et al., 2015).

Mecanismo De Acción

The compounds were initially designed as acetylcholine esterase (AChE) inhibitors . Two compounds were found to be the most potent in inhibition of AChE when tested at the concentration of 100µM . Docking assays were carried out to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .

Direcciones Futuras

The compound “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” and its derivatives have shown promising results in the inhibition of AChE, which is currently used clinically to treat Alzheimer’s disease (AD) . Therefore, these compounds could be further developed for potential use in AD treatment. Additionally, some compounds exhibited strong cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .

Propiedades

IUPAC Name |

1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)23(22(21)25)14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVVKHOZXVHITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)

![[(6S)-5-Azaspiro[2.4]heptan-6-yl]methanol;hydrochloride](/img/structure/B2866169.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2866170.png)

![2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B2866172.png)

![5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866173.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2866184.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)